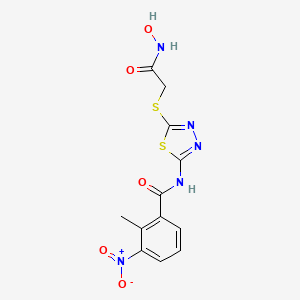

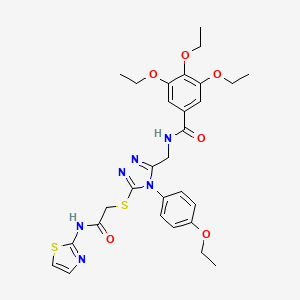

N-(5-((2-(hydroxyamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-methyl-3-nitrobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

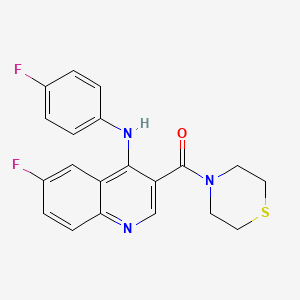

The compound "N-(5-((2-(hydroxyamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-methyl-3-nitrobenzamide" is a bioactive molecule that likely possesses a complex structure due to the presence of multiple functional groups such as hydroxyamino, thiadiazole, and nitrobenzamide. These functional groups suggest potential for biological activity, possibly as an antifungal agent as indicated by related compounds in the provided data .

Synthesis Analysis

The synthesis of related compounds involves the reaction of 5-(bromoacetyl) salicylamide with various thioureas, thioformamide, and thioalkylamide in absolute ethanol to yield a series of benzamides with potential antifungal activity . The synthesis pathway for the specific compound is not provided, but it would likely involve similar steps of condensation, substitution, and functional group transformations.

Molecular Structure Analysis

The molecular structure of related benzamide derivatives has been characterized using techniques such as IR, (1)H-NMR, and mass spectrometry . These techniques would be applicable to determine the structure of the compound , providing insights into its conformation and the electronic environment of its functional groups.

Chemical Reactions Analysis

The compound's functional groups suggest it may undergo various chemical reactions. For instance, the hydroxyamino group could be involved in redox reactions, while the thiadiazole moiety might participate in nucleophilic substitution reactions. The nitro group in benzamides has been shown to undergo enzymatic reduction under hypoxic conditions, leading to cytotoxicity in hypoxic tumor cells .

Physical and Chemical Properties Analysis

The physicochemical properties of a related compound, N-(5-ethyl-1,3,4-thiadiazole-2-yl)-4-nitrobenzamide, have been studied, including its vapor pressure, solubility in various solvents, and distribution coefficients . These properties are crucial for understanding the compound's behavior in biological systems and its potential as a drug candidate. The compound would likely have similar properties that could be studied using the same methods.

Scientific Research Applications

Heterocyclic Compounds in Drug Discovery

Heterocyclic compounds, especially those containing thiadiazole scaffolds, have been extensively studied for their wide range of pharmacological activities. Thiadiazoles, for instance, are recognized for their antiparasitic, antimalarial, and antileishmanial activities. These compounds demonstrate significant potential in the development of novel therapeutic agents against diseases prevalent in tropical and sub-tropical regions (Tahghighi & Babalouei, 2017). Moreover, the synthesis and biological importance of various thiadiazole derivatives underline their role in medicinal chemistry, showcasing their anti-inflammatory, analgesic, antimicrobial, anticonvulsant, antidiabetic, antitumor, and antiviral activities (Mishra et al., 2015).

Repurposed Drugs and Novel Applications

Nitazoxanide, a nitrothiazole compound, exemplifies the repurposing of drugs for a variety of infectious conditions, including antiprotozoal, anthelmintic, and antiviral applications against a broad spectrum of Gram-positive and Gram-negative bacteria, parasites, and certain viruses. This highlights the potential for structurally related compounds to be explored for diverse therapeutic applications, including emerging infectious diseases (Bharti et al., 2021).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-[5-[2-(hydroxyamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-methyl-3-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N5O5S2/c1-6-7(3-2-4-8(6)17(21)22)10(19)13-11-14-15-12(24-11)23-5-9(18)16-20/h2-4,20H,5H2,1H3,(H,16,18)(H,13,14,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANIRCIROHCADBM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=NN=C(S2)SCC(=O)NO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N5O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-(4-Methyl-1,3-thiazol-5-yl)phenyl]methanol](/img/structure/B2504350.png)

![N-[4-[3-(Triazol-1-ylmethyl)azetidine-1-carbonyl]phenyl]acetamide](/img/structure/B2504354.png)

![4-(dimethylamino)-N-(2-(dimethylamino)ethyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2504360.png)

![1-(3,4-Dimethoxybenzoyl)-3-phenyl-1,4-diazaspiro[4.6]undec-3-ene-2-thione](/img/structure/B2504361.png)

![[6-[(4,6-Dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 4-methoxybenzoate](/img/structure/B2504363.png)

![{[(2,4-Difluorophenyl)methyl]carbamoyl}methyl 3,4,5-triethoxybenzoate](/img/structure/B2504372.png)